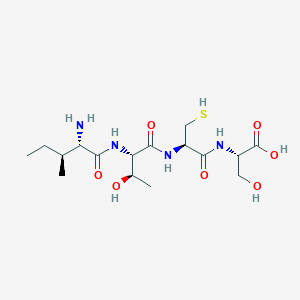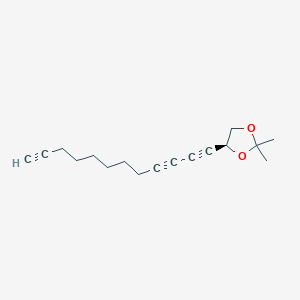![molecular formula C25H20N2SSn B12524395 2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole CAS No. 660426-10-8](/img/structure/B12524395.png)
2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a benzimidazole core with a triphenylstannyl group attached via a sulfanyl linkage, making it a unique entity in the realm of organotin compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with triphenyltin chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles such as halides or organometallic reagents can be employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole is primarily attributed to its ability to interact with biological macromolecules. The benzimidazole core can bind to DNA, proteins, and enzymes, thereby modulating their activity. The triphenylstannyl group enhances the lipophilicity of the compound, facilitating its cellular uptake and interaction with intracellular targets . The exact molecular pathways involved are still under investigation, but the compound’s ability to disrupt cellular processes makes it a promising candidate for further research .
Comparison with Similar Compounds
- 2-Tritylsulfanyl-1H-benzimidazole
- 2-Methanesulfonyl-1H-benzimidazole
- 2-Benzylselanyl-1H-benzimidazole
Comparison: 2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole stands out due to the presence of the triphenylstannyl group, which imparts unique chemical and biological properties. Compared to similar compounds, it exhibits enhanced lipophilicity and potential for diverse chemical modifications. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications .
Properties
CAS No. |
660426-10-8 |
|---|---|
Molecular Formula |
C25H20N2SSn |
Molecular Weight |
499.2 g/mol |
IUPAC Name |
1H-benzimidazol-2-ylsulfanyl(triphenyl)stannane |
InChI |
InChI=1S/C7H6N2S.3C6H5.Sn/c10-7-8-5-3-1-2-4-6(5)9-7;3*1-2-4-6-5-3-1;/h1-4H,(H2,8,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
SFPYDYOAGCQGQU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)
![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)

![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)
![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)


![2,6-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12524342.png)


![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)

